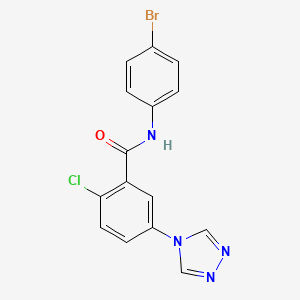
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a crucial component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various inflammatory diseases. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.
作用機序
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide targets the intracellular domain of TLR4 and inhibits the recruitment of adaptor proteins, such as MyD88 and TRIF, which are essential for downstream signaling. This compound does not directly bind to TLR4 but rather binds to an intracellular protein, called MD-2, which is required for TLR4 activation. By inhibiting the recruitment of adaptor proteins, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine and chemokine production.
Biochemical and Physiological Effects:
This compound has been shown to inhibit TLR4-mediated production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and MIP-2. This compound also reduces tissue damage and improves survival in animal models of sepsis and acute lung injury. In animal models of inflammatory bowel disease and rheumatoid arthritis, this compound attenuates inflammation and tissue damage.
実験室実験の利点と制限
One of the advantages of N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is its specificity for TLR4 signaling pathway, which allows for targeted inhibition of pro-inflammatory cytokine and chemokine production. This compound has also been shown to be effective in various animal models of inflammatory diseases. However, one of the limitations of this compound is its poor solubility, which can limit its bioavailability and efficacy in vivo. Another limitation is the potential for off-target effects, as this compound may interact with other proteins besides MD-2.
将来の方向性
For N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide research include the development of more potent and selective inhibitors of TLR4 signaling pathway, the optimization of this compound pharmacokinetics and pharmacodynamics, and the evaluation of this compound in clinical trials for various inflammatory diseases. Other future directions include the investigation of this compound in combination with other therapies, such as antibiotics and corticosteroids, and the identification of biomarkers for patient selection and monitoring.
合成法
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide involves several steps, starting from the reaction of 2-chloro-4-methylthiazole with 2-mercaptoquinoline to form 2-(2-quinolinylthio)-4-methylthiazole. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(2-quinolinylthio)-4-methyl-2-propionamide. The final step involves the reaction of N-(2-quinolinylthio)-4-methyl-2-propionamide with methyl isothiocyanate to form this compound.
科学的研究の応用
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, inflammatory bowel disease, and rheumatoid arthritis. In preclinical studies, this compound has been shown to inhibit TLR4-mediated production of pro-inflammatory cytokines and chemokines, reduce tissue damage, and improve survival in animal models of sepsis and acute lung injury. This compound has also been shown to attenuate inflammation and tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-9-21-16(17-10)19-15(20)11(2)22-14-8-7-12-5-3-4-6-13(12)18-14/h3-9,11H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBPYEFDJIFEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B4999497.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)
![1-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999532.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4999536.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)

![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B4999603.png)